5-Fluoro-7-nitro-1H-benzo[d]imidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H4FN3O2 |
|---|---|
Molecular Weight |
181.12 g/mol |
IUPAC Name |
6-fluoro-4-nitro-1H-benzimidazole |
InChI |
InChI=1S/C7H4FN3O2/c8-4-1-5-7(10-3-9-5)6(2-4)11(12)13/h1-3H,(H,9,10) |
InChI Key |
HJPVKSAUBBTEJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)[N+](=O)[O-])F |
Origin of Product |
United States |
Significance of Benzimidazole Scaffolds in Heterocyclic Chemistry
The benzimidazole (B57391) scaffold, a bicyclic structure formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is considered a "privileged" structure in medicinal chemistry. nih.gov This designation stems from its recurring presence in a multitude of biologically active compounds and FDA-approved drugs. acs.org The versatility of the benzimidazole nucleus lies in its unique physicochemical properties, including its ability to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, which facilitate effective binding to various biological macromolecules. ekb.eg
Benzimidazole and its derivatives exhibit an extensive range of pharmacological activities, including antimicrobial, anticancer, antiviral, antihypertensive, and antihistaminic properties. ekb.egscholarsresearchlibrary.com This broad spectrum of activity has cemented the benzimidazole ring system as a critical building block in the design and synthesis of new therapeutic agents. nih.gov The structural similarity of benzimidazole to naturally occurring purines allows it to interact with a variety of biological targets, further broadening its potential applications in drug development.
The Broader Context of Halogenated and Nitrated Benzimidazoles in Structure Activity Relationship Studies
The biological activity of a benzimidazole (B57391) core can be finely tuned by the introduction of various substituents. The specific placement of a fluorine atom and a nitro group on the benzimidazole ring, as seen in 5-Fluoro-7-nitro-1H-benzo[d]imidazole , is of particular interest in structure-activity relationship (SAR) studies. SAR investigations are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity.
The introduction of a nitro group, a potent electron-withdrawing group, is a common strategy in the development of antimicrobial and anticancer agents. smolecule.com Nitroimidazole derivatives are known to exhibit significant activity against various pathogens, which is often attributed to the reductive activation of the nitro group within microbial cells to generate reactive, cytotoxic intermediates. smolecule.com In the context of benzimidazoles, the presence of a nitro group has been linked to enhanced antimicrobial and anticancer effects. nih.govresearchgate.net
Similarly, the incorporation of fluorine atoms into drug candidates is a widely used tactic to modulate their physicochemical and pharmacological properties. acgpubs.org Fluorine's high electronegativity and small size can alter a molecule's acidity, basicity, and dipole moment. More critically, it can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and improve binding affinity to target proteins by forming favorable interactions. acs.org Studies on fluoro-substituted benzimidazoles have demonstrated that the position of the fluorine atom can significantly influence antimicrobial and other biological activities. acgpubs.org The combination of both fluoro and nitro substituents on the same benzimidazole scaffold therefore presents a compelling strategy for developing novel bioactive molecules.
Research Trajectories for 5 Fluoro 7 Nitro 1h Benzo D Imidazole and Its Derivatives
Established Synthetic Pathways for Benzimidazole Ring Construction
The construction of the benzimidazole ring is a well-established area of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. These methods can be broadly categorized into cyclocondensation and oxidative cyclization reactions.
Cyclocondensation Reactions Involving 1,2-Phenylenediamines
The most prevalent and versatile method for synthesizing the benzimidazole core is the condensation of an o-phenylenediamine (B120857) with a suitable one-carbon electrophile. nih.govnih.govelsevierpure.com This approach, often referred to as the Phillips-Ladenburg synthesis, is widely applicable and tolerates a variety of substituents on the aromatic ring.
The reaction typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives (such as esters, anhydrides, or acyl chlorides), or with an aldehyde. nih.govnih.gov When carboxylic acids are used, the reaction is often carried out at high temperatures, sometimes in the presence of a strong acid like hydrochloric acid or polyphosphoric acid, which facilitates the dehydration and subsequent cyclization. nih.gov
The use of aldehydes as the one-carbon source is also common. The reaction with o-phenylenediamines can proceed under various conditions, including the use of catalysts like ammonium (B1175870) chloride, to afford 2-substituted benzimidazoles. nih.gov A key intermediate in this process is a Schiff base, which then undergoes cyclization. scholarsresearchlibrary.com
Table 1: Examples of Cyclocondensation Reactions for Benzimidazole Synthesis
| Starting Materials | Reagent/Catalyst | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| o-Phenylenediamine, Benzaldehyde (B42025) | NH4Cl | CHCl3, rt, 4h | 2-Phenyl-1H-benzo[d]imidazole | 75-94 | nih.gov |
| 4-Nitro-1,2-phenylenediamine, Aromatic Aldehydes | Sodium metabisulphite | Dimethoxyethane, reflux, 48h | 2-Aryl-5-nitro-1H-benzo[d]imidazoles | - | scholarsresearchlibrary.com |
| o-Phenylenediamine, Carboxylic Acids | Hydrochloric acid | High temperature | 2-Substituted-1H-benzo[d]imidazoles | Good | nih.gov |
| o-Phenylenediamines, Aldehydes | p-Toluenesulfonic acid | Grinding, solvent-free | 1,2-Disubstituted benzimidazoles | High | nih.govrsc.org |
Oxidative Cyclization Approaches
One approach involves the oxidation of anilines to nitrosobenzene (B162901) intermediates, which can then react to form the benzimidazole ring. google.com Another variation is the oxidative cyclization of anilide derivatives, which may proceed through an amine-N-oxide intermediate. google.com Various oxidizing agents have been employed for these transformations, including (diacetoxyiodo)benzene (B116549) (PIDA) and copper-mediated oxidation. rsc.org These methods have been developed to enable parallel synthesis and expand the accessible chemical space for benzimidazole derivatives. rsc.org
Table 2: Oxidative Cyclization Methods for Benzimidazole Synthesis
| Starting Material | Oxidant/Catalyst | Key Features | Product Class | Reference |
|---|---|---|---|---|
| Anilines | PIDA or Cu-mediated oxidation | Enables C4-C7 SAR generation in parallel format | N-H and N-alkyl benzimidazoles | rsc.org |
| Anilides | Peroxytrifluoroacetic acid or performic acid | Proceeds via an amine-N-oxide intermediate | Ring-fused benzimidazoles | google.com |
| o-Phenylenediamines and Aldehydes | Glucose/TsOH | Biorenewable methine source, aqueous conditions | N-substituted benzimidazoles | nih.govrsc.org |
| 2-Nitroanilines and Aldehydes | Zn/NaHSO3 | One-pot reductive cyclocondensation in water | 2-Substituted benzimidazoles |
Targeted Synthesis of Fluorinated Benzimidazole Derivatives
The introduction of fluorine atoms into the benzimidazole scaffold is of significant interest due to the unique properties that fluorine imparts, such as increased metabolic stability and altered lipophilicity. The synthesis of fluorinated benzimidazoles typically starts from appropriately fluorinated precursors.
A common strategy involves the use of fluorinated o-phenylenediamines. For instance, the synthesis of fluorinated (benzo[d]imidazol-2-yl)methanols has been achieved through the reaction of fluorinated o-phenylenediamines with glycolic acid in the presence of hydrochloric acid, affording good yields of the desired products. nih.gov The necessary fluorinated o-phenylenediamines can be prepared from fluorinated nitrobenzenes through a sequence of aminodefluorination and subsequent reduction of the nitro group. nih.gov
Another approach involves the reaction of o-fluoronitrobenzene compounds. In a multi-step synthesis, the fluorine group can be substituted by a primary amine via an SNAr reaction, followed by reduction of the nitro group to an amine, and subsequent cyclization to form the benzimidazole ring. researchgate.net
Targeted Synthesis of Nitro-Substituted Benzimidazole Derivatives
Nitro-substituted benzimidazoles are valuable synthetic intermediates and have shown interesting biological activities. Their synthesis can be achieved in two primary ways: by starting with a nitro-substituted precursor or by nitration of a pre-formed benzimidazole ring.
The condensation of a nitro-substituted o-phenylenediamine, such as 4-nitro-1,2-phenylenediamine, with aldehydes or carboxylic acids is a direct route to 5-nitrobenzimidazoles. scholarsresearchlibrary.comacs.orgresearchgate.net For example, refluxing 4-nitro-1,2-phenylenediamine with various aromatic aldehydes in the presence of an oxidizing agent like sodium metabisulphite yields 5-nitro benzimidazole derivatives. scholarsresearchlibrary.com Similarly, the reaction of 4-nitro-o-phenylenediamine (B140028) with cyanogen (B1215507) bromide can produce 5(6)-nitro-1H-benzimidazol-2-amine. acs.org
Alternatively, the benzimidazole ring can be nitrated. However, this can lead to a mixture of isomers, and the regioselectivity of the reaction depends on the reaction conditions and the substituents already present on the ring. The separation of these isomers, such as 5-nitro and 6-nitro derivatives, can be challenging. rsc.org
Strategic Incorporation of Both Fluoro and Nitro Moieties onto the Benzimidazole Core
The synthesis of a specifically substituted compound like this compound requires a carefully planned multi-step strategy, as direct methods are not commonly reported. A logical approach would involve starting with a precursor that already contains the desired substitution pattern on the benzene (B151609) ring.
A plausible synthetic route would commence with a suitably substituted aniline (B41778). For instance, one could envision starting with a molecule like 3-fluoro-5-nitro-1,2-phenylenediamine . This key intermediate would possess the correct arrangement of substituents required for the target molecule. The synthesis of such a diamine would likely involve multiple steps, potentially starting from a commercially available fluoronitroaniline. For example, a process could involve the nitration of a fluorinated acetanilide, followed by hydrolysis and reduction of a second nitro group.
Once the crucial 3-fluoro-5-nitro-1,2-phenylenediamine intermediate is obtained, the final step would be the construction of the imidazole (B134444) ring. This could be achieved through a classical cyclocondensation reaction with a one-carbon synthon like formic acid or its equivalent, which would lead directly to the formation of This compound .
An alternative, though likely more challenging, approach could involve the late-stage introduction of one of the functional groups onto a pre-formed benzimidazole ring. For example, the nitration of 5-fluoro-1H-benzimidazole could be attempted, but this would likely result in a mixture of isomers, with the desired 7-nitro product potentially being a minor component, thus requiring difficult purification steps. Therefore, the strategy relying on the synthesis of the correctly substituted o-phenylenediamine precursor is generally preferred for achieving regiochemical control.
Novel and Emerging Synthetic Approaches for this compound
Recent years have seen the development of more efficient and environmentally benign methods for benzimidazole synthesis, which could be adapted for the preparation of complex derivatives like this compound. These novel approaches often focus on one-pot reactions, the use of advanced catalytic systems, and alternative energy sources. rsc.orgresearchgate.net
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The synthesis of benzimidazoles can be significantly expedited using microwave irradiation, often leading to higher yields and cleaner reactions compared to conventional heating. researchgate.net
The use of novel catalysts , including various transition metal nanoparticles and solid acid catalysts, has also been extensively explored to improve the efficiency and selectivity of benzimidazole synthesis. elsevierpure.comrsc.org These catalysts can often be recycled and reused, adding to the green credentials of the synthetic process.
While these modern methods have not been specifically reported for the synthesis of this compound, they represent promising avenues for future research to develop more streamlined and sustainable routes to this and other highly substituted benzimidazole derivatives.
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework and the precise location of substituents within a molecule.
¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the spectrum is expected to show distinct signals for the N-H proton and the three aromatic protons.
The analysis of related compounds provides a basis for predicting the ¹H NMR spectrum. For instance, 5-fluorobenzimidazole shows aromatic protons in the range of 7.04-7.63 ppm, while the protons in 5-nitrobenzimidazole appear further downfield, from 7.76-8.51 ppm, due to the strong electron-withdrawing effect of the nitro group. rsc.org
Table 1: ¹H NMR Data for Analogous Benzimidazoles (400 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
|---|---|
| 5-Fluorobenzimidazole rsc.org | 12.81 (s, 1H, N-H), 8.38 (s, 1H, H-2), 7.63 (dd, 1H, H-7), 7.47 (d, 1H, H-4), 7.04 (td, 1H, H-6) |
| 5-Nitrobenzimidazole rsc.orgchemicalbook.com | ~13.1 (s, 1H, N-H), 8.58 (s, 1H, H-2), 8.53 (d, 1H, H-4), 8.13 (dd, 1H, H-6), 7.80 (d, 1H, H-7) |
Based on these analogs, the spectrum for this compound would feature a singlet for the H-2 proton, significantly shifted downfield. The protons at the C4 and C6 positions would appear as doublets, with their chemical shifts influenced by the cumulative electronic effects of the adjacent fluoro and nitro groups. The N-H proton is expected to appear as a broad singlet at a low field, typically above 12 ppm.
¹³C NMR spectroscopy maps the carbon skeleton of a molecule. For this compound, seven distinct signals are expected in the aromatic region. The positions of these signals are dictated by the attached functional groups. The carbon atom bonded to the fluorine (C-5) will exhibit a large coupling constant (¹JCF), a characteristic feature in the ¹³C NMR of fluorinated compounds. The carbon attached to the nitro group (C-7) is expected to be significantly deshielded and shifted downfield.
Fast tautomerization, a common phenomenon in imidazole derivatives, can sometimes impede the detection of all imidazole ring carbon signals in solution-state ¹³C NMR. mdpi.com In such cases, solid-state ¹³C CP-MAS NMR can be a valuable alternative for unambiguous characterization. mdpi.com
Table 2: ¹³C NMR Data for Analogous Benzimidazoles (100 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) |
|---|---|
| 5-Fluorobenzimidazole rsc.org | 158.29 (d, ¹JCF), 143.01, 140.79, 134.60, 115.70, 109.62, 100.93 |
| 5-Nitrobenzimidazole rsc.org | 146.26, 142.15, and other aromatic signals |
The analysis of these precursors allows for a detailed prediction of the ¹³C NMR spectrum of the target compound, aiding in its definitive structural confirmation.
¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. alfa-chemistry.com The chemical shift of the fluorine atom is highly dependent on its electronic environment. alfa-chemistry.com For fluorinated aromatic compounds, the typical chemical shift range is between -100 ppm and -200 ppm. researchgate.net The presence of the electron-withdrawing nitro group adjacent to the fluorine atom in this compound is expected to shift the ¹⁹F signal downfield compared to a simple fluorobenzimidazole. acs.org This technique is crucial for confirming the presence and position of the fluorine atom on the benzimidazole ring.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
IR spectroscopy is used to identify specific bonds and functional groups. The IR spectrum of this compound would display a series of characteristic absorption bands confirming its structure. Studies on related nitrobenzimidazole derivatives provide a reliable basis for assigning these bands. nih.govresearchgate.net
Key expected vibrational frequencies include:
N-H Stretching: A broad band typically in the region of 3300-3500 cm⁻¹, characteristic of the imidazole N-H group.
Aromatic C-H Stretching: Sharp peaks usually appearing just above 3000 cm⁻¹.
C=N and C=C Stretching: A series of bands in the 1500-1650 cm⁻¹ region, corresponding to the vibrations of the benzimidazole ring system.
Nitro Group (NO₂) Stretching: Two strong and distinct bands are hallmarks of the nitro group. The asymmetric stretch typically appears around 1500-1550 cm⁻¹, and the symmetric stretch is found near 1300-1350 cm⁻¹.
C-F Stretching: A strong absorption band in the 1000-1300 cm⁻¹ region, confirming the presence of the carbon-fluorine bond.
Table 3: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H (stretch) | 3300 - 3500 | Broad |
| Aromatic C-H (stretch) | 3000 - 3100 | Sharp, medium |
| C=N / C=C (ring stretch) | 1500 - 1650 | Medium to strong |
| NO₂ (asymmetric stretch) | 1500 - 1550 | Strong |
| NO₂ (symmetric stretch) | 1300 - 1350 | Strong |
| C-F (stretch) | 1000 - 1300 | Strong |
Raman spectroscopy is a non-destructive analytical technique that provides information on molecular vibrations, offering a spectral fingerprint that is complementary to IR spectroscopy. researchgate.net It is particularly useful for analyzing solid samples and is insensitive to water, which can be an advantage in certain analytical contexts. researchgate.net
In the analysis of this compound, Raman spectroscopy would be effective in identifying and characterizing the vibrational modes of the benzimidazole core and its substituents. The symmetric stretching vibration of the nitro group, in particular, often produces a very strong and easily identifiable Raman signal. The technique has broad applications in the pharmaceutical and medical fields for the non-destructive analysis of chemical structures and the characterization of materials. nih.govsemi.ac.cnnih.gov
Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and probing the fragmentation pathways of organic molecules. For this compound, MS analysis would confirm the molecular mass and provide insights into its structural integrity through controlled fragmentation.
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₇H₄FN₃O₂), which is approximately 181.02 g/mol . The fragmentation of nitroaromatic compounds is well-documented and often involves characteristic losses of the nitro group (NO₂) and related fragments. nist.gov The fragmentation pattern for this compound would likely exhibit primary losses of NO₂ (46 Da) and NO (30 Da). nist.gov Further fragmentation of the benzimidazole core is also anticipated. nist.govmassbank.eu The analysis of 2-methyl-5-nitrobenzimidazole (B158376) shows a strong molecular ion peak, which suggests that the benzimidazole ring is relatively stable. nist.gov
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment | Predicted m/z | Description |
| [M]+ | 181 | Molecular Ion |
| [M-NO₂]+ | 135 | Loss of nitro group |
| [M-NO₂-HCN]+ | 108 | Subsequent loss of hydrogen cyanide |
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a compound by providing a highly accurate mass measurement of the molecular ion, typically with an error of less than 5 ppm. For this compound, HRMS would be used to verify its chemical formula, C₇H₄FN₃O₂. The precise mass measurement distinguishes the target compound from other potential molecules with the same nominal mass but different elemental compositions. This technique is crucial for the definitive identification of newly synthesized compounds. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a valuable tool for assessing the purity of volatile and thermally stable compounds. While the high polarity and potential for hydrogen bonding in benzimidazoles might necessitate derivatization to improve volatility for GC analysis, GC-MS can be used to separate this compound from reaction byproducts and starting materials. The mass spectrometer detector would then provide mass spectra for each separated component, aiding in their identification. This method is routinely used for the analysis of benzimidazole derivatives in various matrices. nih.gov
Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores. The this compound molecule contains a benzimidazole ring system substituted with a nitro group, both of which are strong chromophores.
The UV-Vis spectrum is expected to show characteristic absorption bands. Nitroaromatic compounds typically exhibit strong absorptions due to π-π* transitions. researchgate.net For instance, nitrobenzene (B124822) shows an absorption band around 250 nm. researchgate.net The benzimidazole core itself absorbs in the UV region, with parent 1H-Benzimidazole showing peaks around 243 nm, 274 nm, and 279 nm. nist.gov The combination of the benzimidazole and nitro chromophores in the target molecule is expected to result in a complex spectrum with absorptions likely shifted to longer wavelengths (bathochromic shift) due to the extended conjugation. Studies on similar nitroimidazole derivatives have reported absorption peaks around 380 eV. nih.gov
Table 2: Predicted UV-Vis Absorption Data for this compound
| Predicted λmax (nm) | Associated Transition | Reference Chromophore |
| ~250-280 | π-π | Benzimidazole Ring |
| ~310-340 | n-π / π-π* | Nitroaromatic System |
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for monitoring the progress of a chemical reaction and assessing the purity of the final product.
Thin-Layer Chromatography (TLC) is a simple, rapid, and widely used technique in synthetic chemistry. For the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product. The choice of the mobile phase is critical for achieving good separation. For benzimidazole derivatives, solvent systems such as chloroform:methanol (B129727) (9:1) or ethyl acetate (B1210297):n-hexane are commonly employed. massbank.euscholarsresearchlibrary.com The spots on the TLC plate can be visualized under UV light, as the benzimidazole ring is UV-active, or by using staining agents like p-anisaldehyde followed by heating. researchgate.net The retention factor (Rf) value of the product would be distinct from that of the starting materials, allowing for effective reaction monitoring.
High-Performance Liquid Chromatography (HPLC)
For instance, studies on other benzimidazole derivatives often employ reversed-phase HPLC, which separates compounds based on their hydrophobicity. A common setup involves a C18 stationary phase (a non-polar column) and a polar mobile phase, typically a mixture of an organic solvent like methanol or acetonitrile (B52724) and an aqueous buffer. The retention time of a compound is influenced by factors such as its polarity, the exact composition of the mobile phase, the pH of the buffer, and the column temperature. The separation is usually monitored by a UV detector, with the detection wavelength set to a value where the analyte exhibits strong absorbance.
In the absence of a specific published method for this compound, a hypothetical HPLC method would need to be developed. This would involve systematically optimizing various parameters to achieve a good separation with a sharp, symmetrical peak. The process would include:
Column Selection: A C18 or C8 column would be a logical starting point due to the aromatic nature of the benzimidazole core.
Mobile Phase Selection: A gradient elution using methanol or acetonitrile with a phosphate (B84403) or acetate buffer would likely be effective. The gradient would be adjusted to ensure the compound elutes with a reasonable retention time and good peak shape.
Detection Wavelength: The optimal UV detection wavelength would be determined by analyzing the UV spectrum of the compound to find its wavelength of maximum absorbance (λmax).
Method Validation: Once developed, the method would require validation according to established guidelines to ensure its accuracy, precision, linearity, and robustness.
Without experimental data from such a study, it is not possible to provide a data table with specific retention times or other chromatographic parameters for this compound.
Computational and Theoretical Investigations of 5 Fluoro 7 Nitro 1h Benzo D Imidazole
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) provide profound insights into the electronic structure, stability, reactivity, and spectroscopic properties, guiding further experimental research.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 5-Fluoro-7-nitro-1H-benzo[d]imidazole, DFT calculations, typically using a basis set like B3LYP/6-311++G(d,p), would be employed to determine its most stable three-dimensional conformation. researchgate.net The optimization process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles.
The molecular structure of benzimidazole (B57391) derivatives has been the subject of numerous DFT studies. nih.govekb.eg For instance, in a study of 2-(4-methoxynaphthalen-1-yl)-1H-benzo[d]imidazole, the geometry was optimized and compared with experimental X-ray diffraction data, showing good correlation. nih.gov In this compound, the presence of the electron-withdrawing nitro (-NO₂) and fluoro (-F) groups on the benzene (B151609) ring is expected to influence the geometry of the benzimidazole system. Specifically, these groups can cause a slight lengthening of the adjacent C-C bonds and affect the planarity of the bicyclic system. DFT studies on other substituted benzimidazoles have shown that the presence of electron-attracting substituents can lead to more polarizable donor and acceptor atoms. dntb.gov.ua The stability of different tautomers and conformers, which is crucial for understanding the molecule's behavior in different environments, can also be assessed. For example, DFT calculations on related benzimidazole derivatives have shown that the energy difference between syn and anti conformations can be small, indicating their coexistence in equilibrium. dntb.gov.ua
Below is an illustrative table of predicted structural parameters for a substituted benzimidazole, based on data from related compounds.
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| N1-C2 | 1.32 |
| C2-N3 | 1.32 |
| N1-C7a | 1.39 |
| C4-C5 | 1.38 |
| C5-F | 1.35 |
| C6-C7 | 1.39 |
| C7-N(nitro) | 1.47 |
| Bond Angles (º) | |
| N1-C2-N3 | 112.0 |
| C4-C5-C6 | 120.5 |
| C6-C7-N(nitro) | 119.0 |
| Dihedral Angles (º) | |
| C4-C5-C6-C7 | ~0.0 |
| Note: These values are illustrative and based on DFT calculations of analogous benzimidazole structures. Actual values for this compound would require specific calculation. |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govsmolecule.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govajchem-a.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. acs.org
For this compound, the strong electron-withdrawing nature of the nitro group, combined with the electronegativity of the fluorine atom, is expected to significantly lower the energy levels of both the HOMO and LUMO compared to unsubstituted benzimidazole. The HOMO is likely to be distributed over the benzimidazole ring system, while the LUMO is expected to be localized predominantly on the nitro group, a common feature in nitroaromatic compounds. nih.govnih.gov This distribution facilitates charge transfer and is crucial for many of the molecule's potential applications. The HOMO-LUMO energy gap for the related benzimidazole fungicide benomyl (B1667996) was calculated to be 5.039 eV. nih.gov The introduction of a nitro group generally reduces this gap, enhancing reactivity.
Global reactivity descriptors, which provide quantitative measures of chemical reactivity, can be calculated from HOMO and LUMO energies.
| Descriptor | Formula | Significance | Illustrative Value (eV) |
| HOMO Energy (E_HOMO) | - | Electron donating ability | -6.8 |
| LUMO Energy (E_LUMO) | - | Electron accepting ability | -2.5 |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Reactivity, Stability | 4.3 |
| Ionization Potential (IP) | -E_HOMO | Energy to remove an electron | 6.8 |
| Electron Affinity (EA) | -E_LUMO | Energy released when adding an electron | 2.5 |
| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | Electron attracting power | 4.65 |
| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | Resistance to charge transfer | 2.15 |
| Electrophilicity Index (ω) | χ² / (2η) | Electrophilic power | 5.05 |
| Note: Values are illustrative, based on typical DFT results for nitroaromatic heterocyclic compounds. nih.govajchem-a.com |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govnih.gov The MEP map displays regions of different electrostatic potential on the electron density surface. Red-colored areas indicate negative potential (electron-rich regions) and are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor regions) and are prone to nucleophilic attack. nih.gov
In this compound, the MEP map is expected to show a significant region of negative potential (red) localized around the oxygen atoms of the nitro group, making it a primary site for electrophilic interactions. nih.gov The electronegative fluorine atom would also contribute to a negative potential region. Conversely, a region of strong positive potential (blue) is anticipated around the hydrogen atom attached to the imidazole (B134444) nitrogen (N-H), making it a likely site for deprotonation or hydrogen bonding. nih.gov Understanding these reactive sites is crucial for predicting how the molecule will interact with biological receptors or other chemical species. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes and interactions in a simulated environment, such as in an aqueous solution or bound to a protein. researchgate.net
For this compound, MD simulations could be employed to explore its conformational landscape in solution, revealing the stability of different tautomers and rotamers. researchgate.net Such simulations are also critical for understanding ligand-target interactions. After an initial pose is predicted by molecular docking, MD simulations can be run to assess the stability of the ligand-protein complex. These simulations can reveal whether the ligand remains stably bound in the active site, identify key persistent interactions (like hydrogen bonds), and calculate the binding free energy, providing a more accurate assessment of binding affinity than docking scores alone. researchgate.netresearchgate.net Studies on other heterocyclic systems, such as benzo[d]thiazoles, have used MD simulations to confirm the interaction and stability of the ligand within the binding site of a protein. researchgate.net
Molecular Docking Studies with Biological Receptors and Enzymes
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a biological target like a protein or enzyme, to form a stable complex. ekb.egnih.gov This method is central to structure-based drug design. The benzimidazole scaffold is found in drugs with a wide range of activities, including anticancer and antimicrobial properties. nih.govnih.gov The nitro group is a known pharmacophore in antimicrobial and hypoxia-activated anticancer drugs. nih.gov
Therefore, molecular docking studies of this compound would be highly relevant. Potential targets could include dihydrofolate reductase (DHFR), a known target for both antimicrobial and anticancer agents, or various protein kinases. nih.gov Docking studies on other benzimidazole derivatives have identified key interactions, such as hydrogen bonds between the imidazole N-H group and acceptor residues (e.g., aspartate, glutamate) and π-π stacking interactions between the aromatic system and residues like phenylalanine or tyrosine. nih.govnih.gov For example, docking studies of benzimidazole-2-thione derivatives with Staphylococcus epidermidis protein (PDB ID: 4EJV) revealed high binding energies and key hydrogen bonding interactions. researchgate.net It is expected that this compound would form hydrogen bonds via its N-H group and potentially its nitro group oxygens, while the benzimidazole ring would participate in hydrophobic and aromatic stacking interactions.
| Target Protein (Example) | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Illustrative) |
| Dihydrofolate Reductase (S. aureus) | 2W9S | -7.5 to -9.0 | Phe92, Leu54, Asp27 |
| Pyruvate Kinase (C. albicans) | 5LDB | -7.0 to -8.5 | Arg345, Thr309 |
| GABA-A Receptor (α1/γ2 interface) | 6HUP | -6.5 to -8.0 | Tyr160, His102, Phe77 |
| Note: The binding affinity values and residues are illustrative, based on docking studies of similar heterocyclic compounds against these targets. nih.govnih.govacs.org |
Analysis of Non-Linear Optical (NLO) Properties and Intramolecular Charge Transfer
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electric field, a property essential for modern technologies like optical switching and signal processing. acs.org Organic molecules with a donor-π-acceptor (D-π-A) architecture often exhibit significant NLO properties. The efficiency of these materials is related to their molecular polarizability (α) and first hyperpolarizability (β). acs.org
The structure of this compound, featuring an electron-rich benzimidazole ring system and a powerful electron-withdrawing nitro group, suggests the potential for significant intramolecular charge transfer (ICT). nih.gov ICT is the transfer of electronic charge from the donor part to the acceptor part of a molecule upon photoexcitation, which is a key mechanism for generating a large NLO response. nih.gov The fluorine atom, while also electron-withdrawing, can further modulate the electronic properties of the system. DFT calculations are a powerful tool for predicting the NLO properties of molecules. acs.org Studies on other nitro-substituted benzimidazoles have shown that they can exhibit high hyperpolarizability values, making them attractive NLO candidates. acs.org The analysis would involve calculating the dipole moment, polarizability, and hyperpolarizability. A small HOMO-LUMO gap is often correlated with a larger hyperpolarizability and thus a stronger NLO response. nih.gov
Solvent Effects on Molecular Structure and Electronic Properties
Following a comprehensive search of available scientific literature and databases, no specific computational or theoretical studies were identified that investigate the solvent effects on the molecular structure and electronic properties of this compound.
Therefore, detailed research findings and data tables concerning the influence of different solvents on the geometric parameters (bond lengths, bond angles) and electronic characteristics (dipole moment, frontier molecular orbitals) of this particular compound are not available in the reviewed sources.
Medicinal Chemistry and Biological Activity Perspectives on 5 Fluoro 7 Nitro 1h Benzo D Imidazole Analogues
Structure-Activity Relationship (SAR) Elucidation of Substituted Benzimidazoles
Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological activity. For the benzimidazole (B57391) class of compounds, SAR analysis has revealed that the type and position of substituents on the bicyclic ring system are critical determinants of their pharmacological effects.
The incorporation of fluorine into heterocyclic compounds is a widely used strategy in drug design to enhance biological activity. nih.gov Studies on benzimidazole derivatives consistently demonstrate the positive influence of fluoro-substitution.
The presence of an electron-withdrawing fluorine atom on a phenyl ring attached to the benzimidazole core has been shown to increase antimicrobial activity compared to unsubstituted parent compounds. acgpubs.org For instance, 2-(fluorophenyl)-benzimidazole derivatives exhibit potent antibacterial and antifungal properties. acgpubs.org The position of the fluorine atom also matters; a fluoro group in the meta-position of the phenyl ring can lead to high activity against Gram-negative bacteria. acgpubs.org
In the context of anticancer research, fluoro-substituted benzimidazoles have shown significant antiproliferative activity against various cancer cell lines. researchgate.net SAR studies of certain hybrid molecules concluded that mono-substitution with halogens, including fluorine, on the benzimidazole ring resulted in potent cytotoxicity. nih.gov The enhanced activity is often attributed to fluorine's ability to increase lipophilicity, which can improve the molecule's ability to cross cell membranes. rsc.org This principle was observed in a series of fluorinated bisbenzimidazoles, where an increase in the number of fluorine atoms correlated with better anion transport efficiency, a mechanism that can trigger cell apoptosis. rsc.org Furthermore, fluoro-substituted benzimidazoles have been successfully designed as potent blockers of the angiotensin II type 1 (AT1) receptor, demonstrating their utility in developing antihypertensive agents. nih.gov
The nitro group (NO₂) is a critical pharmacophore in many bioactive molecules, including nitrobenzimidazole analogues. researchgate.netnih.gov Its strong electron-withdrawing nature significantly alters the electronic properties of the parent molecule, which can favor interactions with biological targets like protein active sites. researchgate.netnih.gov The presence of a nitro group at positions C4, C5, C6, or C7 is often associated with measurable biological activity. nih.gov Specifically, the nitro group is essential for the activity of certain antitubercular agents. nih.gov
The biological activity of benzimidazole derivatives is highly sensitive to the nature and placement of substituents around the core structure.
C-2 Position: This position is frequently modified to alter potency and selectivity. In a series of 5-nitro benzimidazole derivatives designed as vasorelaxants, various substituted aromatic aldehydes were reacted to place different groups at the C-2 position. scholarsresearchlibrary.com The resulting compounds, such as those with 4-fluoro-phenyl or 4-chloro-phenyl groups at C-2, showed varied docking scores and vasorelaxant activities. scholarsresearchlibrary.com Similarly, in a study of antitubercular nitroimidazoles, the presence of an oxygen atom at the 2-position was identified as a key determinant of aerobic activity. nih.gov
C-5, C-6, and C-7 Positions: Substitutions on the benzene (B151609) ring of the benzimidazole nucleus are crucial. The position of the nitro group has a dramatic effect on both chemical reactivity and biological activity. nih.gov Moving a nitro group from the 4-position to the 5-position in certain imidazole (B134444) rings significantly lowered reaction yields and altered the biological profile. nih.gov For antimicrobial benzimidazoles, the presence of a methyl group at the C-5 position was found to enhance the activity of some compounds. acgpubs.org In another example, 6-nitrobenzimidazole derivatives were synthesized and found to be potent phosphodiesterase inhibitors. nih.gov The mutagenic activity of nitrobenzimidazoles can also be heavily influenced by substituents; for instance, methylation of a ring nitrogen in 2-nitro-benzimidazole led to a more than 300-fold increase in mutagenic activity. nih.gov
Molecular Mechanisms of Biological Interactions
The therapeutic effects of 5-Fluoro-7-nitro-1H-benzo[d]imidazole analogues stem from their precise interactions with specific biological macromolecules, such as enzymes and receptors.
Benzimidazole derivatives have been identified as inhibitors of a wide range of enzymes. A notable example is the inhibition of phosphodiesterases (PDEs), a family of enzymes that regulate cellular signaling.
A series of synthesized 6-nitrobenzimidazole derivatives demonstrated significant inhibitory activity against phosphodiesterase, with several compounds showing much greater potency than the standard inhibitor EDTA. nih.gov The structure-activity relationship of these compounds revealed that the nature of the substituent at the C-2 position heavily influenced their inhibitory concentration (IC₅₀). For example, a derivative with a 2,5-dihydroxyphenyl substituent at C-2 was the most potent inhibitor in the series. nih.govresearchgate.net Some 5-nitro benzimidazole derivatives have been designed based on the structure of Pimobendan, a known PDE-3 inhibitor, to act as vasorelaxants. scholarsresearchlibrary.com
The table below presents the phosphodiesterase inhibitory activity of selected 6-nitrobenzimidazole derivatives.
| Compound ID | C-2 Substituent | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 30 | 2,5-Dihydroxyphenyl | 1.5 ± 0.043 | nih.gov |
| Compound 1 | 2,3-Dihydroxyphenyl | 2.4 ± 0.049 | nih.gov |
| Compound 11 | 2-Hydroxy-5-bromophenyl | 5.7 ± 0.113 | nih.gov |
| Compound 13 | 2,4-Dihydroxyphenyl | 6.4 ± 0.148 | nih.gov |
| Compound 14 | 2-Hydroxy-3,5-dibromophenyl | 10.5 ± 0.51 | nih.gov |
| Compound 9 | 2-Hydroxyphenyl | 11.49 ± 0.08 | nih.gov |
In addition to enzyme inhibition, benzimidazole analogues can exert their effects by binding to specific cell surface or intracellular receptors. A key target for cardiovascular drug design is the Angiotensin II type 1 (AT₁) receptor.
A series of novel fluoro-substituted benzimidazole derivatives were designed and synthesized as AT₁ receptor blockers. nih.gov Biological evaluation showed that many of these compounds displayed a high affinity for the AT₁ receptor, with some exhibiting binding in the nanomolar range. nih.gov Oral administration of these compounds to spontaneously hypertensive rats resulted in a significant and sustained decrease in blood pressure, with some performing better than established drugs like losartan (B1675146) and telmisartan. nih.gov Docking studies of 5-nitro benzimidazoles with a model of the AT₂ receptor also helped in designing derivatives with potential vasorelaxant activity. scholarsresearchlibrary.com
The table below summarizes the antihypertensive activity of lead fluoro-substituted benzimidazole derivatives that act via AT₁ receptor blockade.
| Compound ID | Key Structural Features | Maximal Mean Blood Pressure (MBP) Reduction (mmHg at 10 g/kg) | Reference |
|---|---|---|---|
| Compound 1g | Fluoro-substituted benzimidazole derivative | 74.5 ± 3.5 | nih.gov |
| Compound 2a | Fluoro-substituted benzimidazole derivative | 69.2 ± 0.9 | nih.gov |
| Losartan (Reference) | Standard AT₁ receptor blocker | Data not specified in the same format | nih.gov |
| Telmisartan (Reference) | Standard AT₁ receptor blocker | Data not specified in the same format | nih.gov |
Interactions with Nucleic Acids and Proteins (e.g., DNA intercalation, protein adduct formation)
The interaction of nitroimidazole compounds with biological macromolecules like DNA and proteins is a critical aspect of their mechanism of action. nih.govnih.gov The imidazole ring, with its π-conjugated system, has the potential to interfere with DNA synthesis and the function of enzymes involved in DNA replication. openmedicinalchemistryjournal.com
One of the proposed mechanisms for the cytotoxic action of nitroimidazoles involves their reductive activation in hypoxic conditions, which are often found in tumors and anaerobic microorganisms. nih.gov This reduction can lead to the formation of reactive intermediates that can damage DNA. nih.gov Studies have shown that the degree of DNA damage induced by these compounds correlates with their redox potentials. nih.gov The process is believed to involve a four-electron reduction to form a hydroxylamine, which can then covalently bind to DNA. nih.gov This covalent binding can occur at the C4 position of the imidazole ring. nih.gov
The interaction is not limited to covalent modifications. Some metal complexes containing ligands with planar aromatic systems, such as those found in benzimidazole derivatives, can bind to DNA through intercalation. mdpi.com This involves the insertion of the planar part of the molecule between the base pairs of the DNA double helix. mdpi.com The rigidity and planarity of the ligand can enhance the affinity for DNA. mdpi.com While not directly studying this compound, research on ruthenium complexes with naphthyl-appended ligands demonstrates this principle of intercalative binding. mdpi.com
Furthermore, intrinsically disordered regions and flexible linkers within DNA-binding proteins can play a significant role in modulating the affinity and specificity of protein-DNA interactions. rsc.org While not a direct interaction of the benzimidazole compound itself, this highlights the complexity of the cellular environment where these small molecules exert their effects.
Modulation of Cellular Pathways (e.g., ABCB1 inhibition, cell cycle effects)
Analogues of this compound have been shown to modulate various cellular pathways, contributing to their potential as therapeutic agents. A significant area of investigation is their ability to affect the cell cycle and inhibit drug efflux pumps like ABCB1 (P-glycoprotein).
ABCB1 Inhibition: Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, and the overexpression of ABCB1 is a common mechanism. Some 1,2,5-trisubstituted benzimidazole derivatives have been identified as potent inhibitors of ABCB1. nih.gov For instance, one such derivative demonstrated significant ABCB1 inhibitory action and exhibited synergistic effects when combined with doxorubicin (B1662922) in resistant cancer cells. nih.gov This suggests that these compounds can reverse MDR by increasing the intracellular concentration of conventional chemotherapeutic drugs. nih.gov
Cell Cycle Effects: Benzimidazole derivatives have been found to induce cell cycle arrest at various phases, ultimately leading to apoptosis in cancer cells. nih.govmdpi.com For example, certain benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives were shown to arrest the cell cycle and induce apoptosis in breast (MDA-MB-231), ovarian (SKOV3), and lung (A549) cancer cell lines. nih.govmdpi.comfao.org Specifically, some of these compounds induced a G1/S arrest in A549 and MDA-MB-231 cells, and an S phase arrest in SKOV3 cells. mdpi.com Another study reported that benzothiazole-piperazine derivatives caused apoptosis by arresting the cell cycle at the subG1 phase. researchgate.net This ability to halt cell cycle progression is a key mechanism behind their anticancer potential.
Radical Scavenging Mechanisms
Nitrobenzimidazole derivatives have been investigated for their antioxidant properties, specifically their ability to scavenge free radicals. researchgate.netresearchgate.net The presence of a nitro group can be important for this activity. researchgate.net The antioxidant potential of these compounds is often evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging method. researchgate.netresearchgate.net
Studies on 2-substituted-5-nitro-benzimidazole derivatives have demonstrated good antioxidant activity, with IC50 values in the low microgram per milliliter range. researchgate.netresearchgate.net In some cases, the radical scavenging potential of these derivatives was found to be comparable to that of standard antioxidants like butylated hydroxytoluene (BHT). researchgate.net The mechanism of action involves the donation of a hydrogen atom or an electron to the free radical, thereby neutralizing it and preventing oxidative damage to cells. This is a crucial function, as excessive reactive oxygen species (ROS) can lead to various pathological conditions. scispace.com
Preclinical Evaluation of Potential Applications (excluding clinical data)
Antimicrobial Potential (excluding clinical data)
The benzimidazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. nih.gov Nitroimidazole derivatives, in particular, are effective against a range of anaerobic bacteria and protozoa. nih.gov The antimicrobial action of nitroimidazoles stems from the reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic radicals that damage cellular components. smolecule.com
Numerous studies have synthesized and evaluated benzimidazole derivatives for their antibacterial and antifungal activities. nih.gov For example, certain 1,2-disubstituted benzimidazole derivatives have shown good activity against bacteria such as Bacillus cereus, Vibrio cholerae, Shigella dysenteriae, Staphylococcus aureus, and Escherichia coli. nih.gov Some of these compounds even exhibited bactericidal activity more rapidly than the standard drug ciprofloxacin. nih.gov
Furthermore, novel benzimidazole derivatives have demonstrated significant antimicrobial potential against Bacillus subtilis and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values comparable to ampicillin. nih.gov Good antifungal activity against Candida albicans has also been reported for some derivatives, with MIC values similar to fluconazole (B54011) and miconazole. nih.gov The introduction of a fluorine atom into heterocyclic compounds is a known strategy to enhance antimicrobial potency. nih.govresearchgate.net
A diverse library of 5-nitroimidazole compounds has shown vastly improved activity against pathogenic protozoa like Giardia lamblia and Trichomonas vaginalis, as well as the bacteria Helicobacter pylori and Clostridium difficile. nih.gov Many of these compounds were more potent than the widely used drug metronidazole. nih.gov
Anticancer Research Avenues (excluding clinical data)
The anticancer potential of benzimidazole derivatives, including those with fluoro and nitro substitutions, is a major focus of preclinical research. openmedicinalchemistryjournal.comnih.govtandfonline.com These compounds exert their effects through various mechanisms, including the induction of cell cycle arrest and apoptosis. nih.gov
One study on 2-aryl-5(6)-nitro-1H-benzimidazole derivatives identified a compound, 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole, with potent activity against the A549 lung cancer cell line, showing an IC50 of 28 nM. nih.gov This compound was also found to induce apoptosis and arrest the cell cycle in the S phase. nih.gov Another avenue of action for some nitrobenzimidazoles is the inhibition of poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. nih.gov
The incorporation of a fluorine atom is a common strategy in the design of anticancer drugs, with approximately 20% of marketed anticancer drugs containing fluorine. nih.govresearchgate.net Fluorinated benzimidazole derivatives have shown promising antiproliferative activity against various cancer cell lines. nih.govresearchgate.net For instance, a benzimidazole derivative, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), exhibited significant toxicity towards the MCF-7 breast cancer cell line (IC50 = 0.73 µM) and demonstrated a 79.7% reduction in tumor volume in a mouse model of breast cancer. nih.gov
The table below summarizes the in vitro cytotoxic activity of selected benzimidazole analogues against various cancer cell lines.
| Compound/Analogue | Cancer Cell Line | IC50/GI50 Value | Reference |
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | A549 (Lung) | 28 nM | nih.gov |
| Trimethoxy substituted benzimidazole-2-carboxamide 8 | Various human cancer cells | 0.6–2.0 µM | nih.gov |
| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MCF-7 (Breast) | 0.73 µM | nih.gov |
| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MDA-MB-231 (Breast) | 20.4 µM | nih.gov |
| 5-fluoro benzothiazole (B30560) derivative 59a | MCF-7 (Breast) | 0.37 µM | nih.gov |
| 5-fluoro benzothiazole derivative 59a | HCT-116 (Colon) | 0.08 µM | nih.gov |
Other Therapeutic Areas of Interest (excluding clinical data)
Beyond antimicrobial and anticancer applications, nitro- and fluoro-substituted benzimidazole analogues are being explored for other therapeutic purposes. One notable area is their potential as antiglycation agents. nih.gov Glycation is a non-enzymatic reaction between proteins and sugars that can lead to the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications. nih.gov
Certain 6-nitrobenzimidazole derivatives have been shown to inhibit fructose-mediated protein glycation and reduce intracellular reactive oxygen species production. nih.gov One derivative, 4-(6-nitro-1H-benzimidazol-2-yl)-1,2,3-benzenetriol, was particularly effective at ameliorating elevated intracellular oxidative stress. nih.gov This suggests a potential role for these compounds in managing diabetic complications. nih.gov
Additionally, the antioxidant properties of these compounds, as discussed in section 6.2.5, have broader implications for diseases associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders. scispace.comnih.gov The ability of these molecules to scavenge free radicals points to a general cytoprotective effect that could be harnessed for various therapeutic applications. scispace.com
Future Research Directions and Translational Prospects for 5 Fluoro 7 Nitro 1h Benzo D Imidazole
Advanced Synthetic Strategies for Complex Analogues
The future development of 5-Fluoro-7-nitro-1H-benzo[d]imidazole-based compounds hinges on the creation of more complex and functionally diverse analogues. Current synthetic protocols often involve multi-step procedures, such as the condensation of appropriate diamines with aldehydes, followed by further modifications. acs.org To advance this field, researchers are exploring more sophisticated synthetic strategies to generate libraries of novel compounds for biological screening.
Key future approaches include:
Combinatorial Chemistry: Employing combinatorial techniques to rapidly generate a large number of diverse structures around the this compound core. This allows for the systematic exploration of structure-activity relationships (SAR) by varying substituents at different positions of the benzimidazole (B57391) ring system.
Multi-component Reactions: Developing one-pot, multi-component reactions to improve synthetic efficiency, reduce waste, and provide access to complex molecular architectures that are difficult to obtain through traditional linear synthesis.
Bioisosteric Replacement: Strategically replacing parts of the molecule with bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. For instance, the 1H-benzo[d]imidazole core itself is considered a bioisostere of the imidazo[1,2-a]pyridine (B132010) motif found in drugs like zolpidem. acs.org Future work could explore other heterocyclic systems to mimic the core structure while improving properties like solubility or target affinity.
Fluorination Strategies: While the parent compound contains a fluorine atom, advanced strategies could introduce fluorine at other positions or use fluorine-containing functional groups to fine-tune metabolic stability and binding interactions. acs.org Single-site fluorination has been shown to enhance metabolic stability without disrupting molecular recognition at the biological target. acs.orgnih.gov
A study on 5-fluoro-1H-benzimidazole-4-carboxamide derivatives demonstrated the successful synthesis of novel analogues as potent inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1). ebi.ac.uk This highlights the potential of synthesizing complex amides and other derivatives from the core structure to target specific enzymes.
| Synthetic Approach | Description | Example/Application | Reference |
|---|---|---|---|
| Condensation and N-Alkylation | A three-step protocol starting with the condensation between a substituted benzaldehyde (B42025) and a diamine, followed by N-alkylation and hydrolysis to create key building blocks for a library of derivatives. | Preparation of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles for GABA-A receptor modulation. | acs.org |
| Amide Coupling | Synthesis of benzimidazole-2-carboxamides from 2-amino-nitrobenzimidazoles and substituted benzoyl chlorides. | Creation of novel benzimidazole-2-carboxamides with antiproliferative and antioxidant activity. | mdpi.com |
| Multi-Substituent Synthesis | Synthesis of 1,2,5-trisubstituted benzimidazoles to explore anticancer potential. | Development of methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08) which induces apoptosis in cancer cells. | nih.gov |
| Functional Group Interconversion | Reduction of a nitro group on the benzimidazole scaffold to an amino group using reagents like SnCl₂·2H₂O. | Conversion of nitro-benzimidazole precursors into their amino-substituted counterparts to study changes in biological activity. | mdpi.com |
Integrated Computational and Experimental Approaches
The integration of computational modeling with experimental synthesis and testing is crucial for accelerating the drug discovery process. This synergistic approach allows for the rational design of molecules, prediction of their properties, and a deeper understanding of their mechanism of action before committing to resource-intensive laboratory work.
Future research will increasingly rely on:
Molecular Docking and Pharmacophore Modeling: Computational studies are used to predict how ligands bind to protein targets. For example, docking studies helped identify human topoisomerase I as a potential target for a series of 1H-benzo[d]imidazoles and were used to understand the binding of analogues to the GABA-A receptor. nih.govacs.org These models can guide the design of new analogues with improved affinity and selectivity.
Density Functional Theory (DFT) Calculations: DFT and other quantum mechanical methods can be used to rationalize the electronic properties and reactivity of molecules. Such calculations were employed to explain the antioxidative capacity of certain benzothiazole-2-carboxamide derivatives by analyzing the stability of the radical formed. mdpi.comresearchgate.net
In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. This helps in prioritizing compounds with favorable drug-like properties for synthesis and can identify potential liabilities, such as the risk of hepatotoxicity, early in the development process. acs.orgnih.gov
By combining these computational methods with experimental validation, researchers can adopt a "design-synthesize-test-analyze" cycle that is more efficient and targeted, leading to the faster identification of promising lead compounds.
| Methodology | Purpose | Finding/Outcome | Reference |
|---|---|---|---|
| Computational Study & DNA Relaxation Assay | To identify the biological target of novel 1H-benzo[d]imidazoles. | Human topoisomerase I was identified as a probable target, which was confirmed experimentally. | nih.gov |
| Density Functional Theory (DFT) | To rationalize the measured antioxidative capacities of benzimidazole/benzothiazole (B30560) derivatives. | Calculations showed that high antioxidant activity was related to the formation of stable, hydrogen-bonded radicals. | mdpi.com |
| Molecular Docking | To understand the binding interactions of 2-phenyl-1H-benzo[d]imidazole derivatives with the GABA-A receptor. | The model revealed key hydrogen bonding and aromatic interactions, explaining the observed activity of different isomers. | acs.org |
Exploration of Novel Biological Targets and Pathways
While benzimidazole derivatives are known for a broad spectrum of activities, including anticancer and antimicrobial effects, future research must focus on identifying and validating specific molecular targets to develop therapies with higher efficacy and fewer side effects. nih.govmdpi.com The 5-fluoro and 7-nitro substitutions on the benzimidazole core provide unique electronic features that can be exploited for selective targeting.
Promising areas for exploration include:
Enzyme Inhibition: Moving beyond general cytotoxicity to target specific enzymes crucial for disease progression. Research has already identified potent inhibitors of PARP-1 and Topoisomerase I among benzimidazole derivatives. nih.govebi.ac.uk Future work could screen this compound analogues against other clinically relevant enzymes, such as kinases or proteases.
Receptor Modulation: The benzimidazole scaffold has been successfully adapted to create positive allosteric modulators (PAMs) of the α1β2γ2 GABA-A receptor. acs.orgnih.gov This opens a new avenue for developing therapeutics for neurological dysfunctions. Further exploration could target other receptor families where the benzimidazole core can serve as a privileged scaffold.
DNA Intercalation and Minor Groove Binding: Bisbenzimidazoles are well-known DNA minor groove-binding agents. nih.gov The unique structure of this compound could be elaborated into dimeric or more complex structures to optimize DNA binding and target specific DNA sequences or structures like G-quadruplexes.
Targeting Microbial Pathways: The nitroimidazole scaffold is a key component of drugs like metronidazole, which are activated under anaerobic conditions in bacteria and protozoa to generate reactive radicals that damage cellular components. nih.gov The this compound could be investigated for similar bio-reductive activation, potentially leading to new classes of antibiotics or antiparasitic agents, including those for tuberculosis, where fused nitroimidazoles have shown promise. nih.gov
Induction of Apoptosis: Certain substituted benzimidazoles have been shown to induce apoptosis in cancer cells via mitochondrial dysfunction and to cause cell cycle arrest. nih.gov Future studies should elucidate the precise molecular pathways involved, identifying the upstream proteins that are modulated by these compounds to trigger programmed cell death.
Development of Targeted Chemical Probes
Beyond their therapeutic potential, well-characterized, potent, and selective small molecules are invaluable as chemical probes to study biological processes. nih.gov A high-quality chemical probe can be used to modulate the function of a specific protein in cells or organisms, helping to validate it as a drug target and uncover new biology. nih.govchemicalprobes.org
The development of this compound analogues as chemical probes represents a significant translational prospect. This involves:
Optimizing Potency and Selectivity: Iterative chemical synthesis and biological testing are required to develop analogues with high affinity for a single intended target and minimal off-target effects. For example, a highly selective PARP-1 inhibitor derived from the 5-fluoro-benzimidazole scaffold could be used to specifically probe the functions of PARP-1 in DNA repair and cell death pathways. ebi.ac.uk
Developing Matched Negative Controls: For a chemical probe to be useful, a structurally similar but biologically inactive analogue (a negative control) is essential. This helps ensure that the observed biological effects are due to the modulation of the intended target and not some other, non-specific interaction.
Characterization in Cellular and Organismal Models: A useful probe must demonstrate target engagement and a corresponding biological effect in relevant cellular assays. The development of analogues that are cell-permeable and stable is critical for their use in understanding complex biological systems.
By developing potent and selective chemical probes based on the this compound scaffold, the scientific community can gain powerful tools to dissect complex signaling pathways and validate novel drug targets, ultimately accelerating the journey from basic research to clinical application. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
